2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound is a hybrid heterocyclic molecule featuring an imidazo[2,1-c][1,2,4]triazole core fused with a 4-methoxyphenyl group at the 7-position and a sulfanyl-linked ethanone moiety substituted with a 4-phenylpiperazine group. Its synthesis likely follows a multi-step protocol involving:
Core Formation: Condensation of substituted triazole precursors with imidazole derivatives.
Sulfanyl Linkage: Reaction of α-halogenated ketones (e.g., 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone) with thiol-containing intermediates (e.g., imidazotriazole-3-thiols) under basic conditions (e.g., triethylamine in ethanol) .
Functionalization: Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-31-20-9-7-19(8-10-20)28-15-16-29-22(28)24-25-23(29)32-17-21(30)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLYVKSLGNGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl halide.
Attachment of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the phenylpiperazine is attached to the ethanone backbone.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanyl-linked ethanone derivatives with piperazine and aryl-substituted heterocycles. Key analogues include:
Key Structural Differences
Imidazole rings in the core may facilitate hydrogen bonding, unlike purely triazole-based analogues .
Substituent Effects :
- 4-Methoxyphenyl : Increases electron density and steric bulk compared to fluorophenyl (e.g., ) or chlorophenyl (e.g., ) groups, possibly altering metabolic stability and solubility.
- 4-Phenylpiperazine : Unlike sulfonyl-piperazine derivatives (e.g., ), this group may enhance blood-brain barrier penetration due to reduced polarity.
Synthesis Complexity :
- The target compound requires multi-step fusion of imidazole and triazole rings, whereas analogues like and are synthesized via simpler alkylation or sulfonation of preformed heterocycles .
Physicochemical Properties
Research Implications and Gaps
- Synthetic Optimization : The target compound’s yield and purity depend on reaction conditions (e.g., triethylamine vs. sodium ethoxide in ). Scalability remains unverified.
- Activity Data: Limited antiproliferative or CNS activity data exist for the exact structure. Prioritize in vitro testing against glioblastoma (U87) and breast cancer (MCF-7) cell lines.
- SAR Studies: Systematic replacement of 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂, -CF₃) could refine activity profiles.
Biological Activity
The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a member of the imidazo[2,1-c][1,2,4]triazole family and has garnered interest for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and isothiocyanates.
- Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution is used to attach the methoxyphenyl group.
- Sulfanyl-Acetamide Linkage Formation : The final step involves creating the sulfanyl-acetamide linkage to complete the structure.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values are often reported in the range of against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against species like Candida albicans, with MIC values comparable to established antifungal agents .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated IC50 values ranging from to , demonstrating significant cytotoxic effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and apoptosis. It interacts with protein kinases and G-protein coupled receptors .
- Modulation of Signaling Pathways : It influences pathways related to inflammation and cell survival, which may contribute to its anticancer and antimicrobial effects .
Study 1: Antimicrobial Evaluation
In a study evaluating a series of triazole derivatives for antimicrobial activity, it was found that certain modifications in the structure significantly enhanced their efficacy against both bacterial and fungal strains. The compound was compared with standard antibiotics and exhibited superior activity against resistant strains .
Study 2: Anticancer Activity Assessment
A comprehensive study on the cytotoxic effects of various imidazo[2,1-c][1,2,4]triazole derivatives revealed that those with a sulfanyl linkage showed enhanced potency against several cancer cell lines. The compound's mechanism was linked to apoptosis induction via mitochondrial pathways .
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of imidazo-triazole precursors and coupling with a 4-phenylpiperazine moiety. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance nucleophilic substitution at the sulfanyl group .
- Catalyst Optimization : Palladium on carbon or copper iodide can accelerate coupling reactions, particularly for aryl halide intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) followed by recrystallization in ethanol improves purity (>95%) .
- Yield Tracking : Monitor reaction progress via TLC (silica gel GF254) with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to verify the imidazo-triazol core (δ 7.2–8.1 ppm for aromatic protons) and the 4-methoxyphenyl group (δ 3.8 ppm for OCH) .
- HRMS : Confirm molecular weight (CHNOS) with ESI-HRMS, targeting [M+H] at m/z 481.16 .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of piperazine) using SHELXL for refinement .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays be resolved?
- Methodological Answer :
- Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch variability in receptor expression .
- Dose-Response Curvals : Use nonlinear regression (GraphPad Prism) to calculate EC values; discrepancies may arise from partial agonism/antagonism .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify non-specific interactions with GPCRs or ion channels .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test 20–30 solvent combinations (e.g., DMSO/water, acetone/methanol) using high-throughput vapor diffusion .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to prevent ice formation during data collection .
- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to enhance resolution for low-symmetry space groups (e.g., P2) .
Q. How do steric and electronic effects influence the compound’s reactivity in derivatization?
- Methodological Answer :
- DFT Calculations : Gaussian 16 can model frontier molecular orbitals to predict regioselectivity in electrophilic substitutions (e.g., nitration at C-5 of triazole) .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield the piperazine nitrogen during sulfonation .
- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction intermediates in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
